molecular formula C7H12O2 B2502268 Methyl 3-methyl-2-pentenoate CAS No. 50652-79-4

Methyl 3-methyl-2-pentenoate

Cat. No. B2502268
CAS RN: 50652-79-4
M. Wt: 128.171
InChI Key: SLQFYMAWZYTVFZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-pentenoate is a chemical compound that is related to various research areas, including polymerization, crystal structure analysis, and synthetic organic chemistry. It is associated with compounds that have similar structures, such as 4-methyl-2-pentene and 3-methyl-1-pentene, which have been studied for their polymerization behaviors and crystal structures .

Synthesis Analysis

The synthesis of compounds related to this compound involves various strategies. For instance, the synthesis of isotactic poly((R,S)-3-methyl-1-pentene) was achieved through the hydrogenation of isotactic 1,2-poly(E-3-methyl-1,3-pentadiene), resulting in a random copolymer . Another related compound, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, was synthesized and used in atom-transfer radical cyclizations to afford complex structures with carbonyl or exo-methylene functionality .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been investigated using techniques like X-ray diffraction and electron diffraction. For example, isotactic poly((R,S)-3-methyl-1-pentene) was found to have a 4/1 helical conformation and a high degree of disorder due to the random enchainment of enantiomeric monomeric units . The isomers of 3-methyl pentene-2 were analyzed in the vapor phase, revealing bond distances and the possibility of non-planar arrangements around the double bond .

Chemical Reactions Analysis

This compound and its related compounds participate in various chemical reactions. Methyl 2,3-pentadienoate reacted with bromine to form a complex mixture, including 4-bromo-5-methyl-5H-furan-2-one . Additionally, 3-Methylene-5-phenylsulfinyl-1-pentene, a compound with a similar structure, underwent double Diels–Alder cycloadditions to afford hydronaphthalene skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound-related compounds have been explored in different contexts. For instance, the use of methyl-thio-2-methyl-2-pentenoate in flavoring has been described, indicating its potential in augmenting or enhancing the aroma or taste of various products . The transformation of γ-valerolactone to methyl 3-pentenoate catalyzed by an acidic ionic liquid under mild conditions highlights the importance of understanding the physical and chemical properties for industrial applications .

Scientific Research Applications

Nylon Production from Bio-Based Sources

Methyl 3-methyl-2-pentenoate (M3M2P) demonstrates potential in the field of sustainable material production. A study highlighted the use of ZrO2/SiO2 as a solid acid catalyst for converting bio-based γ-valerolactone into mixtures containing M3M2P. This compound, through selective hydroformylation, can be transformed into methyl 5-formyl-valerate and further processed into ε-caprolactam, a precursor for nylon. This process, underlining the conversion of M3M2P into valuable nylon intermediates, signifies its role in advancing bio-based polymer production (Marckwordt et al., 2019).

Dielectric Material in Capacitors

M3M2P, as part of the broader class of poly-4-methyl-1-pentene polymers, finds application in the field of energy storage. These polymers, recognized for their dielectric properties comparable to biaxially oriented polypropylene (BOPP), are utilized in capacitors. This usage is pivotal in the industrial sector where there is a high demand for capacitors with superior energy density, breakdown strength, and operational capacity at elevated temperatures. The focus on poly-4-methyl-1-pentene underscores the importance of M3M2P derivatives in developing high-performance materials for energy storage applications (Ghule et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Methyl trans-2-pentenoate, suggests that it is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges .

Mechanism of Action

Methyl 3-methyl-2-pentenoate, also known as methyl (E)-3-methylpent-2-enoate, is an organic compound with a fruity odor . It is commonly used as a flavor and fragrance agent . Here is a hypothetical discussion based on its chemical structure and common properties of similar compounds.

Target of Action

The primary targets of this compound are likely to be olfactory receptors in the nose, given its use as a fragrance agent . These receptors detect the presence of the compound and send signals to the brain, which interprets these signals as a fruity smell.

properties

IUPAC Name

methyl (E)-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFYMAWZYTVFZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. mixture of methyl diethylphosphonoacetate (12.7 ml, 69.3 mmol) and sodium methoxide (13.0 ml, 69.3 mmol) was added dropwise 2-butanone (5.81 ml, 69.3 mmol) over 30 min. After the addition, the mixture warmed to rt and stirred overnight. To the reaction was added 20 mL of H2O. The mixture was extracted with EtOAc (3 times). The combined organics were dried with MgSO4, filtered, and concentrated. The crude oil was distilled at 110° C. at 35 mmHg to give the desired product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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